molecular formula C14H18N2O5S B12521410 N-(3-Sulfopropyl)-D-tryptophan CAS No. 819864-30-7

N-(3-Sulfopropyl)-D-tryptophan

Cat. No.: B12521410
CAS No.: 819864-30-7
M. Wt: 326.37 g/mol
InChI Key: OHGSQGHREYMASY-CYBMUJFWSA-N
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Description

N-(3-Sulfopropyl)-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a sulfopropyl group attached to the nitrogen atom of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-D-tryptophan typically involves the N-alkylation of D-tryptophan with 3-propane sultone. The reaction is carried out in an aqueous medium under neutral pH conditions to ensure high efficiency and yield . The reaction proceeds as follows:

  • Dissolve D-tryptophan in water.
  • Add 3-propane sultone to the solution.
  • Stir the mixture at room temperature for several hours.
  • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Sulfopropyl)-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like sodium borohydride.

    Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfopropyl group.

Scientific Research Applications

N-(3-Sulfopropyl)-D-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological processes due to its structural similarity to tryptophan.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-D-tryptophan involves its interaction with various molecular targets and pathways. The sulfopropyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes and receptors. The indole ring can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

  • N-(3-Sulfopropyl)-D-tryptophan
  • N-(3-Sulfopropyl)-L-tryptophan
  • N-(3-Sulfopropyl)-D-phenylalanine

Comparison: this compound is unique due to its specific structural features, such as the presence of the sulfopropyl group and the D-configuration of tryptophan. Compared to its L-isomer, it may exhibit different biological activities and interactions with enzymes.

Properties

CAS No.

819864-30-7

Molecular Formula

C14H18N2O5S

Molecular Weight

326.37 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-(3-sulfopropylamino)propanoic acid

InChI

InChI=1S/C14H18N2O5S/c17-14(18)13(15-6-3-7-22(19,20)21)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,15-16H,3,6-8H2,(H,17,18)(H,19,20,21)/t13-/m1/s1

InChI Key

OHGSQGHREYMASY-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

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